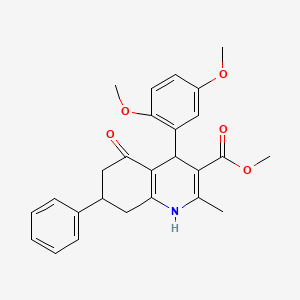
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline, also known as MTMQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTMQ is a derivative of quinoline and has been found to possess unique biochemical and physiological properties that make it a valuable tool for studying various biological processes. In
作用機序
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to interact with various biological molecules, including proteins, DNA, and lipids. Its mechanism of action is based on its ability to bind to these molecules and induce conformational changes that alter their function. For example, this compound has been found to bind to the mitochondrial membrane and disrupt its potential, leading to the release of cytochrome c and the initiation of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and promote the differentiation of stem cells. This compound has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has several advantages as a research tool. It is highly fluorescent, making it easy to detect and measure. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It is toxic at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in some research areas.
将来の方向性
There are several future directions for research on 8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline. One area of interest is its potential use in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells, and further research may reveal its potential as a cancer therapeutic. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been found to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to new applications and uses for this compound.
In conclusion, this compound is a valuable tool for scientific research due to its unique biochemical and physiological properties. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has a wide range of applications in scientific research, including the study of protein and DNA binding, mitochondrial function, and autophagy regulation. Its mechanism of action is based on its ability to bind to biological molecules and induce conformational changes. This compound has several advantages as a research tool, including its high fluorescence and stability, but also has some limitations due to its toxicity and limited understanding of its mechanism of action. Future research on this compound may reveal its potential as a cancer therapeutic, treatment for neurodegenerative diseases, and lead to new applications and uses for this compound.
合成法
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzaldehyde with 4-methoxyaniline to form 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This intermediate is then reacted with trityl chloride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
8-methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline has been found to have a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and DNA. This compound has also been used to study the mitochondrial membrane potential, which is an important indicator of mitochondrial function. In addition, this compound has been used to study the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
特性
IUPAC Name |
8-methoxy-2,2,4-trimethyl-6-trityl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO/c1-23-22-31(2,3)33-30-28(23)20-27(21-29(30)34-4)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXMCVOQLNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2OC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5091684.png)
![3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5091687.png)

![ethyl 1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5091718.png)
![N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5091721.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5091737.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(2-nitrophenyl)benzamide](/img/structure/B5091740.png)


![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5091752.png)
![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B5091753.png)
![methyl 3-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5091757.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5091761.png)
![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5091765.png)